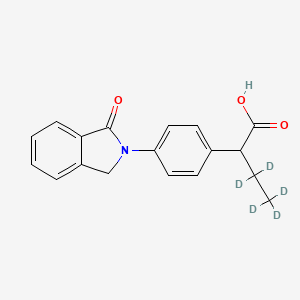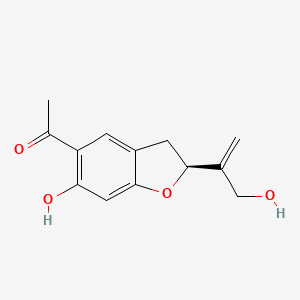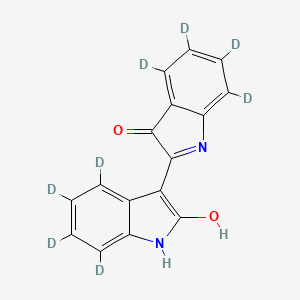
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is a cucurbitane-type triterpenoid. It has been studied for its potential biological activities, although it has shown no inhibitory effects against certain cancer cell lines .
Preparation Methods
The synthetic routes and reaction conditions for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol are not extensively documented in the available literature. it is known to be a natural product isolated from plants in the Cucurbitaceae family . Industrial production methods would likely involve extraction and purification from plant sources, followed by structural elucidation using techniques such as NMR and mass spectrometry .
Chemical Reactions Analysis
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol, being a triterpenoid, can undergo various chemical reactions typical of this class of compounds. These reactions may include:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas with a palladium catalyst .
Scientific Research Applications
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol has been primarily studied for its potential biological activities. Despite showing no inhibitory effects against certain cancer cell lines (MCF-7, HepG2, Du145, Colon205, and HL-60) in MTT assays
Chemistry: As a natural product, it can serve as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigating its role in plant metabolism and potential interactions with biological targets.
Medicine: Exploring its potential therapeutic effects, despite the initial lack of activity against cancer cell lines.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
Mechanism of Action
The specific mechanism of action for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is not well-documented. as a triterpenoid, it may interact with various molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its exact mechanism and identify any potential molecular targets .
Comparison with Similar Compounds
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol can be compared with other cucurbitane-type triterpenoids, such as:
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
These compounds share a similar structural framework but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific epoxy and ethoxy substitutions, which may influence its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C32H52O4 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-ethoxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-9-35-26-31-20-19-29(7)22(21(2)11-10-16-27(3,4)34)14-17-30(29,8)23(31)15-18-32(36-26)24(31)12-13-25(33)28(32,5)6/h10,15-16,18,21-26,33-34H,9,11-14,17,19-20H2,1-8H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 |
InChI Key |
IBUQIGYUDWWLGC-FJKUPRPISA-N |
Isomeric SMILES |
CCO[C@H]1[C@@]23CC[C@@]4([C@H](CC[C@]4([C@@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O1)C)[C@H](C)C/C=C/C(C)(C)O)C |
Canonical SMILES |
CCOC1C23CCC4(C(CCC4(C2C=CC5(C3CCC(C5(C)C)O)O1)C)C(C)CC=CC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)

![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)



